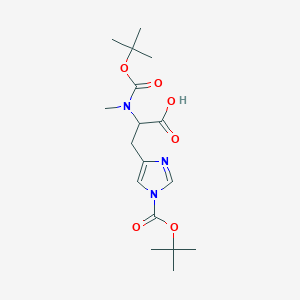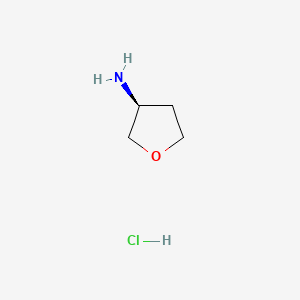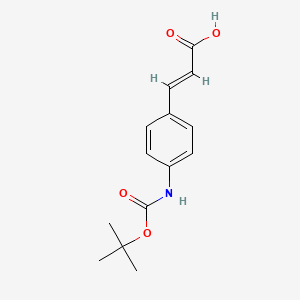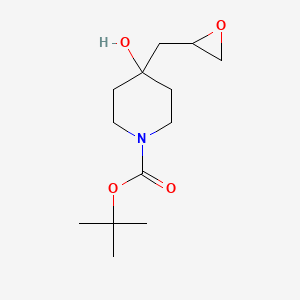
Boc-N-Me-D-His(Boc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-N-Me-D-His(Boc)-OH, also known as Boc-His(Boc)-OH, is a synthetic, water-soluble, and biocompatible peptide that has become increasingly popular in scientific research. It is used in a variety of applications, such as peptide synthesis, protein engineering, and drug design. Boc-His(Boc)-OH is a versatile reagent that can be used to modify proteins, peptides, and small molecules. It is also used in the synthesis of peptide-based drugs and bioconjugates.
Wissenschaftliche Forschungsanwendungen
Boc-N-Me-D-His(Boc)-OH(Boc)-OH has a wide range of applications in scientific research. It can be used to modify proteins, peptides, and small molecules. It is also used in the synthesis of peptide-based drugs and bioconjugates. In addition, Boc-N-Me-D-His(Boc)-OH(Boc)-OH can be used to stabilize proteins and peptides, as well as to increase their solubility. It can also be used to modify the structure and activity of proteins and peptides.
Wirkmechanismus
Boc-N-Me-D-His(Boc)-OH(Boc)-OH functions by forming a covalent bond between the Boc and His(Boc) groups. This bond is formed through a nucleophilic substitution reaction, in which the Boc group acts as the nucleophile and the His(Boc) group acts as the electrophile. This reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate. The resulting product is a water-soluble and biocompatible peptide.
Biochemical and Physiological Effects
Boc-N-Me-D-His(Boc)-OH(Boc)-OH has been studied for its biochemical and physiological effects. Studies have shown that Boc-N-Me-D-His(Boc)-OH(Boc)-OH can increase the solubility and stability of proteins and peptides. It can also modify the structure and activity of proteins and peptides. In addition, Boc-N-Me-D-His(Boc)-OH(Boc)-OH can be used to modify the pharmacokinetics and pharmacodynamics of peptide-based drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of Boc-N-Me-D-His(Boc)-OH(Boc)-OH for lab experiments are its water solubility, biocompatibility, and versatility. It can be used to modify proteins, peptides, and small molecules, as well as to stabilize proteins and peptides. In addition, Boc-N-Me-D-His(Boc)-OH(Boc)-OH can be used to modify the pharmacokinetics and pharmacodynamics of peptide-based drugs. However, the main limitation of Boc-N-Me-D-His(Boc)-OH(Boc)-OH is that it is not suitable for use in vivo due to its toxicity.
Zukünftige Richtungen
The future of Boc-N-Me-D-His(Boc)-OH(Boc)-OH is promising, as it is being explored for a variety of applications. For example, it is being explored as a tool to modify the structure and activity of proteins and peptides. In addition, it is being studied for its potential to modify the pharmacokinetics and pharmacodynamics of peptide-based drugs. Additionally, Boc-N-Me-D-His(Boc)-OH(Boc)-OH is being explored as a tool to stabilize proteins and peptides, as well as to increase their solubility. Finally, Boc-N-Me-D-His(Boc)-OH(Boc)-OH is being studied for its potential to be used in the synthesis of peptide-based drugs and bioconjugates.
Synthesemethoden
Boc-N-Me-D-His(Boc)-OH(Boc)-OH is synthesized through a two-step process. First, a Boc-protected amino acid is reacted with a protected histidine to form Boc-N-Me-D-His(Boc)-OH(Boc)-OH. This reaction is carried out under basic conditions, such as sodium hydroxide or potassium carbonate, at elevated temperatures. The second step involves the deprotection of the Boc and His(Boc) groups using aqueous acid, such as trifluoroacetic acid (TFA). This reaction can be carried out at room temperature or elevated temperatures, depending on the desired product.
Eigenschaften
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDHNZXOCLBECO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)







